molecular formula C16H18BrNO2S B3060039 (1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide CAS No. 1609403-29-3

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide

Cat. No. B3060039
CAS RN: 1609403-29-3
M. Wt: 368.3
InChI Key: PSYNRQDRDVNXJM-UHFFFAOYSA-N
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Description

“(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide” is a chemical compound with the CAS Number: 1609403-29-3 . It has a molecular weight of 368.29 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)[4-(methylsulfanyl)phenyl]methanamine hydrobromide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H17NO2S.BrH/c1-20-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Anticancer Activity

The compound’s structure suggests potential anticancer properties. Researchers have designed and synthesized a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties. These derivatives were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compounds like 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells .

Microtubule Targeting

Given the indole nucleus’s role as a privileged structural motif in various bioactive molecules, this compound may interact with microtubules. Microtubule-targeting agents are crucial in cancer therapy, causing mitotic blockade and apoptosis by modulating microtubule assembly. Investigating whether this compound affects tubulin polymerization or stabilizes microtubule structure could yield valuable insights .

Antioxidant Properties

Although not directly studied for this compound, its structural features suggest potential antioxidant activity. The presence of the benzodioxole ring system and thioether group warrants investigation into its ability to scavenge free radicals and protect against oxidative stress .

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-methylsulfanylphenyl)methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S.BrH/c1-20-14-5-2-12(3-6-14)9-17-10-13-4-7-15-16(8-13)19-11-18-15;/h2-8,17H,9-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYNRQDRDVNXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)[4-(methylthio)benzyl]amine hydrobromide

CAS RN

1609403-29-3
Record name 1,3-Benzodioxole-5-methanamine, N-[[4-(methylthio)phenyl]methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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